molecular formula C19H20BrN5O B2879249 5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-54-7

5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2879249
CAS No.: 899973-54-7
M. Wt: 414.307
InChI Key: UXLBFVLVIWXHJT-UHFFFAOYSA-N
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Description

5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Propan-2-ylphenyl Group: The propan-2-ylphenyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide: Similar structure but with a fluorine atom instead of a bromine atom.

    5-amino-1-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide: Similar structure but with a methyl group instead of a bromine atom.

Uniqueness

The presence of the bromophenyl group in 5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for research and development in various fields.

Biological Activity

5-amino-1-[(4-bromophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

C18H20BrN5O\text{C}_{18}\text{H}_{20}\text{BrN}_5\text{O}

his indicates the presence of a triazole ring, an amine group, and various aromatic substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating a series of triazole-containing compounds, one derivative exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating potent activity compared to Melampomagnolide B (IC50 = 4.93 µM) . The mechanism of action involved the induction of apoptosis and inhibition of cell migration through modulation of epithelial-mesenchymal transition markers.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-amino derivativeHCT1160.43Induces apoptosis, inhibits migration
Melampomagnolide BHCT1164.93Less potent than triazole derivative
Other triazole derivativesVariousVariesInhibition of NF-kB signaling

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. Research shows that derivatives containing the triazole moiety exhibit activity against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a comparative study, several triazole derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMIC (µg/mL)Activity
Triazole derivative AStaphylococcus aureus16Moderate
Triazole derivative BEscherichia coli32Weak
Triazole derivative CCandida albicans8Strong

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has also been documented. Compounds similar to the target compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory effects are often attributed to the inhibition of NF-kB activation and the subsequent reduction in the expression of inflammatory mediators .

Table 3: Anti-inflammatory Effects

CompoundModelEffect
Triazole derivative DLPS-induced modelReduced TNF-alpha production
Triazole derivative ECarrageenan-induced modelDecreased paw edema

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O/c1-12(2)14-5-9-16(10-6-14)22-19(26)17-18(21)25(24-23-17)11-13-3-7-15(20)8-4-13/h3-10,12H,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLBFVLVIWXHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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